Voclosporin
Overview
Description
Voclosporin is a calcineurin inhibitor used as an immunosuppressant medication for the treatment of lupus nephritis, a severe manifestation of systemic lupus erythematosus. It is a synthetic derivative of cyclosporin A, designed to enhance its effectiveness, metabolic stability, and safety . This compound was approved for medical use in the United States in January 2021 and in the European Union in September 2022 .
Mechanism of Action
Target of Action
Voclosporin is a calcineurin inhibitor . Calcineurin is a protein found in the body that plays a crucial role in activating T-cells, which are key players in the immune system .
Mode of Action
This compound works by binding to and inhibiting calcineurin . This inhibition blocks the expression of interleukin-2 (IL-2) and T-cell mediated immune responses, thereby stabilizing podocytes in the kidneys . Podocytes are cells in the kidney that help filter blood, and their stabilization is crucial in preventing kidney damage .
Biochemical Pathways
The inhibition of calcineurin by this compound affects the signaling pathways downstream of the T-cell receptor activated by foreign, auto-, or alloantigens . In podocytes, calcineurin dephosphorylates synaptopodin, a protein involved in the stability of the actin cytoskeleton . This action helps maintain the structure and function of the kidney’s filtration barrier.
Pharmacokinetics
This compound has demonstrated a more stable pharmacokinetic and pharmacodynamic relationship than cyclosporine . After repetitive dosing of 23.7 mg twice daily and at target trough concentrations of 10–20 ng/mL, the dominant or effect-indicative half-life is estimated at 7 hours . This suggests that this compound can be dosed twice daily .
Result of Action
The primary result of this compound’s action is the suppression of T-cell mediated immune responses, which leads to a decrease in inflammation and other symptoms of lupus nephritis . By stabilizing podocytes in the kidneys, this compound helps prevent irreversible damage to the kidneys and leads to better long-term clinical outcomes for patients with lupus nephritis .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, the administration of this compound with low- or high-fat meals decreases this compound Cmax by 29–53% and area under the concentration-time curve (AUC) by 15–25% , which could affect its bioavailability and efficacy
Biochemical Analysis
Biochemical Properties
Voclosporin plays a crucial role in inhibiting T-cell proliferation and preventing the release of proinflammatory cytokines by blocking the activity of the calcium-regulated serine-threonine phosphatase calcineurin . By inhibiting calcineurin, this compound prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of cytokine genes . This interaction is vital for its immunosuppressive effects, particularly in the context of autoimmune diseases like lupus nephritis.
Cellular Effects
This compound exerts significant effects on various cell types, particularly T-cells. By inhibiting calcineurin, this compound reduces T-cell activation and proliferation . This leads to a decrease in the production of cytokines such as interleukin-2 (IL-2), which are critical for T-cell function and immune response . Additionally, this compound stabilizes the cellular components of the kidney’s filtration barrier, reducing proteinuria in patients with lupus nephritis . This stabilization is crucial for maintaining kidney function and preventing further damage.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to calcineurin, inhibiting its phosphatase activity . This inhibition prevents the dephosphorylation and activation of NFAT, a transcription factor essential for the expression of cytokine genes . By blocking NFAT activation, this compound effectively reduces the transcription of proinflammatory cytokines, thereby exerting its immunosuppressive effects . This mechanism is similar to that of cyclosporin A but with enhanced potency and reduced toxicity.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained efficacy over time . Studies have shown that this compound maintains its immunosuppressive effects with consistent dosing, without significant degradation . Long-term studies in vitro and in vivo have indicated that this compound continues to inhibit T-cell activation and cytokine production over extended periods, making it a reliable option for chronic conditions like lupus nephritis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . At lower doses, this compound effectively suppresses T-cell activation and reduces proteinuria without significant adverse effects . At higher doses, this compound can cause nephrotoxicity and other adverse effects, highlighting the importance of careful dosage management . These findings underscore the need for precise dosing to balance efficacy and safety.
Metabolic Pathways
This compound is metabolized primarily by the liver, involving cytochrome P450 enzymes . The metabolic pathways of this compound include hydroxylation and demethylation, leading to the formation of various metabolites . These metabolic processes are crucial for the elimination of this compound from the body and can influence its pharmacokinetic profile . Understanding these pathways is essential for optimizing dosing regimens and minimizing potential drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, facilitating its distribution throughout the body . The interaction with transport proteins ensures that this compound reaches its target sites, such as the kidneys and immune cells, where it exerts its therapeutic effects .
Subcellular Localization
This compound localizes primarily in the cytoplasm, where it interacts with calcineurin . This subcellular localization is critical for its function, as calcineurin is a cytoplasmic enzyme . By inhibiting calcineurin in the cytoplasm, this compound effectively prevents the activation of NFAT and subsequent cytokine production . This precise localization ensures that this compound exerts its effects where they are most needed, enhancing its therapeutic efficacy.
Preparation Methods
Voclosporin is synthesized through a controlled process that involves the preparation of mixtures of (E) and (Z)-isomers. The industrial production method ensures a customizable mixture of these isomers, with the (E) isomer being prevalent (90-95%) to reduce toxicity .
Chemical Reactions Analysis
Voclosporin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites, altering the molecule’s properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions are various metabolites that contribute to the compound’s pharmacokinetic and pharmacodynamic properties .
Scientific Research Applications
Voclosporin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study calcineurin inhibition and its effects on immune responses.
Biology: Investigated for its role in modulating T-cell activation and cytokine production.
Medicine: Primarily used for the treatment of lupus nephritis, this compound is also being explored for other immunological disorders such as non-infectious uveitis and psoriasis
Comparison with Similar Compounds
Voclosporin is compared with other calcineurin inhibitors such as cyclosporin and tacrolimus. While all three compounds inhibit calcineurin, this compound has several unique features:
Enhanced Potency: This compound has a higher potency compared to cyclosporin.
Improved Metabolic Profile: This compound demonstrates a more stable pharmacokinetic and pharmacodynamic relationship.
Reduced Toxicity: This compound is associated with a lower risk of nephrotoxicity and diabetes compared to cyclosporin and tacrolimus.
Similar compounds include:
Cyclosporin: A widely used calcineurin inhibitor with a similar mechanism of action but lower potency.
Tacrolimus: Another calcineurin inhibitor with a different metabolic profile and higher risk of diabetes.
This compound’s unique properties make it a valuable addition to the class of calcineurin inhibitors, offering improved efficacy and safety for patients with lupus nephritis and other immune-related conditions.
Properties
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICRTLVBTLFLRD-PTWUADNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H111N11O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030488 | |
Record name | Voclosporin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1214.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
less than 0.1 g/L | |
Record name | Voclosporin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11693 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Through the inhibition of calcineurin, voclosporin blocks IL-2 expression and T-cell mediated immune responses, stabilizing podocytes in the kidneys. Voclospoprin is a cyclosporine A analog. It is structurally similar to cyclosporine A (CsA) with the exception of an amino acid modification in one region. This modification changes the binding of voclosporin to calcineurin. Cyclosporine inhibitors reversibly inhibit T-lymphocytes. They also inhibit lymphokine production and release. Cyclosporine A exerts its inhibitory effects on T-lymphocytes by binding to cyclophilin. A cyclophilin-cyclosporine complex is formed, leading to the inhibition of calcium- and calmodulin-dependent serine-threonine phosphatase activity of calcineurin. Along with calcineurin inhibition, the inhibition of many transcription factors necessary for the induction of various cytokine genes such as IL-2, IFN-γ, IL-4 and GM-CSF occurs. This, in turn, reduces inflammation, treating renal glomerulonephritis associated with systemic lupus erythematosus. | |
Record name | Voclosporin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11693 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
515814-00-3, 515814-01-4 | |
Record name | ISA 247 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voclosporin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voclosporin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11693 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Voclosporin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2- methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2- methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31- undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VOCLOSPORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PN063X6B1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>129 | |
Record name | Voclosporin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11693 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.